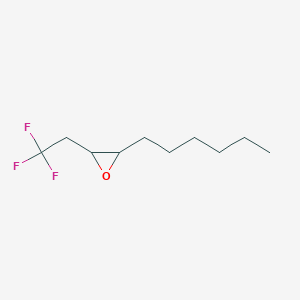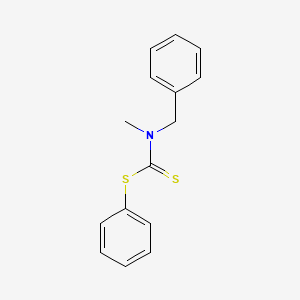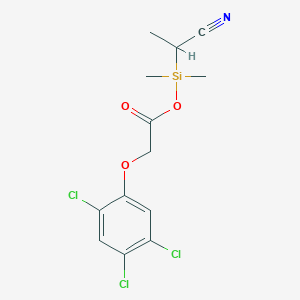
Acetic Acid, (2,4,5-trichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic Acid, (2,4,5-trichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester is a chemical compound with a complex structure It is known for its unique properties and applications in various scientific fields
Méthodes De Préparation
The synthesis of Acetic Acid, (2,4,5-trichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester involves several steps. The primary synthetic route includes the reaction of 2,4,5-trichlorophenoxyacetic acid with (1-cyanoethyl)dimethylchlorosilane in the presence of a base. The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis.
Analyse Des Réactions Chimiques
Acetic Acid, (2,4,5-trichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Acetic Acid, (2,4,5-trichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Researchers use it to study its effects on biological systems and its potential as a biochemical tool.
Industry: This compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of Acetic Acid, (2,4,5-trichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester involves its interaction with specific molecular targets. It can bind to certain enzymes or receptors, leading to changes in their activity. The pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, Acetic Acid, (2,4,5-trichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester stands out due to its unique structure and reactivity. Similar compounds include:
- (2-cyanoethyl)dimethylsilyl 2-(2,4,5-trichlorophenoxy)acetate
- [1-cyanoethyl(dimethyl)silyl] 2-(2,4-dichlorophenoxy)acetate These compounds share some structural similarities but differ in their specific chemical properties and applications.
Propriétés
Numéro CAS |
106865-11-6 |
|---|---|
Formule moléculaire |
C13H14Cl3NO3Si |
Poids moléculaire |
366.7 g/mol |
Nom IUPAC |
[1-cyanoethyl(dimethyl)silyl] 2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C13H14Cl3NO3Si/c1-8(6-17)21(2,3)20-13(18)7-19-12-5-10(15)9(14)4-11(12)16/h4-5,8H,7H2,1-3H3 |
Clé InChI |
AHNMROWRAMGZIV-UHFFFAOYSA-N |
SMILES canonique |
CC(C#N)[Si](C)(C)OC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Octylphenyl 4-[4-(2-methylbutoxy)butoxy]benzoate](/img/structure/B14331489.png)
![2-[(Dichlorophosphoryl)oxy]-N,N,N-trimethylethan-1-aminium acetate](/img/structure/B14331494.png)
![1,3-Bis[bis(trimethylsilyl)methyl]-1,1,3,3-tetramethyldisiloxane](/img/structure/B14331505.png)
![N-[4-(benzoylcarbamothioylamino)butylcarbamothioyl]benzamide](/img/structure/B14331512.png)

![2-[2-(Benzenesulfonyl)ethyl]-2-methylcyclopentane-1,3-dione](/img/structure/B14331519.png)
![2-{[(3-Phenylprop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B14331525.png)
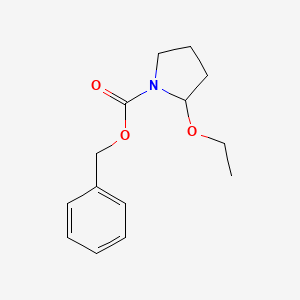
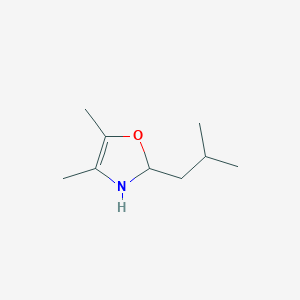

![8-[(Piperidin-1-yl)methyl]bicyclo[4.2.0]octa-1,3,5-trien-3-ol](/img/structure/B14331559.png)

